5-bromo-N-(2,3-dimethoxy-2-methylpropyl)furan-2-carboxamide

Epigenetics Bromodomain inhibition BRD4

This 5-bromofuran-2-carboxamide features a unique N-(2,3-dimethoxy-2-methylpropyl) side chain that distinguishes it from simpler N-alkyl or N-aryl analogs. Substitution with regioisomeric furan-3-carboxamide or N-aryl variants risks complete loss of target activity. Validated as a BRD4 BD1 fragment hit (Kd=6.80μM) with fragment-like properties (logP 1.6, TPSA 60.7Ų), and a sigma-2 receptor ligand (Ki=90nM). Annotated as Gram-positive cell wall synthesis inhibitor. Order the exact chemotype to ensure SAR continuity. Ideal starting point for FBDD growing/merging and sigma-2 probe development.

Molecular Formula C11H16BrNO4
Molecular Weight 306.156
CAS No. 2034586-05-3
Cat. No. B2949221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-(2,3-dimethoxy-2-methylpropyl)furan-2-carboxamide
CAS2034586-05-3
Molecular FormulaC11H16BrNO4
Molecular Weight306.156
Structural Identifiers
SMILESCC(CNC(=O)C1=CC=C(O1)Br)(COC)OC
InChIInChI=1S/C11H16BrNO4/c1-11(16-3,7-15-2)6-13-10(14)8-4-5-9(12)17-8/h4-5H,6-7H2,1-3H3,(H,13,14)
InChIKeyXCFAHZJUOOWYRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

5-Bromo-N-(2,3-dimethoxy-2-methylpropyl)furan-2-carboxamide (CAS 2034586-05-3): Procurement-Relevant Structural & Physicochemical Baseline


5-Bromo-N-(2,3-dimethoxy-2-methylpropyl)furan-2-carboxamide (CAS 2034586-05-3) is a synthetic small-molecule furan-2-carboxamide derivative with molecular formula C₁₁H₁₆BrNO₄ and molecular weight 306.15 g/mol [1]. The compound features a 5-bromofuran ring linked via an amide bridge to a sterically congested 2,3-dimethoxy-2-methylpropyl side chain. This unique N-substitution pattern distinguishes it from simpler N-alkyl or N-aryl furan-2-carboxamide analogs and influences key physicochemical properties including calculated logP (XLogP3-AA: 1.6), topological polar surface area (60.7 Ų), and hydrogen-bond donor/acceptor counts (1 donor, 4 acceptors) [1]. The compound has been investigated as a scaffold within two distinct pharmacological spaces—bromodomain inhibition and antibacterial/antibiofilm applications—though publicly available head-to-head comparative data remain sparse [2][3].

5-Bromo-N-(2,3-dimethoxy-2-methylpropyl)furan-2-carboxamide: Why In-Class Generic Substitution Risks Program Failure


Furan-2-carboxamide derivatives exhibit strikingly divergent biological profiles depending on the nature of the N-substituent and the presence/absence of the C5-bromo group. Within the antibacterial space, a systematic study of 5-bromofuran-2-carboxamide analogs demonstrated that N-aryl derivatives bearing 2,4-dinitrophenylhydrazone moieties (e.g., compounds 9a–14a) showed the highest activity against E. coli, whereas amide derivatives (compounds 8–15) displayed only low antibacterial activity [1]. This SAR discontinuity means that substituting the target compound with a simpler N-alkyl analog (e.g., 5-bromo-N-isobutylfuran-2-carboxamide, CAS 300381-28-6) or an N-aryl variant without the 2,3-dimethoxy-2-methylpropyl moiety could result in complete loss of activity in the intended assay system. Similarly, the regioisomeric furan-3-carboxamide counterpart (N-(2,3-dimethoxy-2-methylpropyl)furan-3-carboxamide, CAS 2034242-45-8) places the carboxamide at the 3-position of the furan ring, altering both the electronic environment and the spatial orientation of the side chain, which can abrogate target engagement at bromodomain binding sites where precise acetyl-lysine mimicry is required [2]. Generic interchange without experimental validation therefore carries a high risk of generating false-negative or misleading structure–activity conclusions.

5-Bromo-N-(2,3-dimethoxy-2-methylpropyl)furan-2-carboxamide (CAS 2034586-05-3): Quantitative Differentiation Evidence Guide


Bromodomain BRD4 BD1 Binding Affinity: Kd Comparison Against Furan-2-Carboxamide Probe Compounds

The target compound exhibits measurable binding to the first bromodomain of BRD4 (BRD4 BD1). In isothermal titration calorimetry (ITC) assays, it shows a dissociation constant (Kd) of 6.80 × 10³ nM (6.80 μM) against partial-length human BRD4 bromodomain 1 [1]. This represents weak but detectable affinity that places the compound in the fragment-like binding regime. By comparison, the high-affinity BRD4 probe compound JQ1 demonstrates a Kd of approximately 50–90 nM against BRD4 BD1 under similar ITC conditions, representing roughly 75–136-fold higher affinity [2]. The binding mode involves occupancy of the acetyl-lysine recognition pocket, a hallmark of bromodomain ligand interactions, making the compound a viable starting point for fragment-based drug discovery (FBDD) or structure-guided optimization campaigns [1].

Epigenetics Bromodomain inhibition BRD4

Sigma-2 Receptor Affinity: Ki Differentiation from Sigma-1 Selective Ligands

The target compound demonstrates measurable binding affinity for the sigma-2 receptor (TMEM97) with an inhibition constant (Ki) of 90 nM in rat PC12 cells [1]. This places the compound in a moderate-affinity range for sigma-2 engagement. For context, the well-characterized sigma-2 selective ligand siramesine exhibits a Ki of approximately 0.12 nM against sigma-2 receptors, representing roughly 750-fold higher affinity [2]. Conversely, the sigma-1 selective ligand (+)-pentazocine shows a Ki of approximately 6.7 nM at sigma-1 but substantially weaker sigma-2 affinity [3]. The 90 nM sigma-2 Ki of the target compound suggests it occupies an intermediate affinity space that may be advantageous for probe development where ultra-high affinity is not desired (e.g., avoiding prolonged receptor occupancy). However, this data originates from radioligand displacement assays using rat PC12 cell membranes, and confirmation in human recombinant systems is warranted [1].

Sigma receptor pharmacology CNS drug discovery TMEM97

Antibacterial Spectrum: Gram-Positive Cell Wall Synthesis Inhibition vs. Broad-Spectrum Furan-2-Carboxamide Analogs

The compound has been annotated in AntibioticDB as a direct-acting synthetic small molecule with a Gram-positive spectrum of activity and a proposed mechanism of cell wall synthesis inhibition, detected via a cell wall inhibitor reporter system, though it exhibits weak whole-cell activity [1]. This contrasts with certain N-aryl 5-bromofuran-2-carboxamide derivatives (e.g., N-(4-bromophenyl)furan-2-carboxamide and its Suzuki-Miyaura cross-coupled analogs), which display activity against both Gram-negative and Gram-positive clinically isolated drug-resistant strains including NDM-positive Acinetobacter baumannii, Klebsiella pneumoniae, Enterobacter cloacae, and MRSA [2]. Specifically, N-(4-bromophenyl)furan-2-carboxamide (compound 3) demonstrated superior antibacterial efficacy against NDM-positive A. baumannii compared to several commercial antibiotics [2]. The target compound's narrower Gram-positive spectrum and cell-wall-specific mechanism suggest it may be better suited as a narrow-spectrum tool compound for studying cell wall synthesis pathways, whereas the N-aryl analogs are more appropriate for broad-spectrum antibacterial development programs [1][2].

Antibacterial discovery Cell wall inhibition Gram-positive pathogens

Physicochemical Differentiation: Computed logP and PSA vs. Closest In-Class Analogs

The target compound exhibits a computed XLogP3-AA of 1.6 and a topological polar surface area (TPSA) of 60.7 Ų [1]. These values position the compound within favorable drug-like chemical space according to Lipinski's Rule of Five (logP ≤ 5, TPSA ≤ 140 Ų). By comparison, the simpler analog 5-bromo-N-(2-methylpropyl)furan-2-carboxamide (CAS 300381-28-6, molecular formula C₉H₁₂BrNO₂) has a computed logP of approximately 2.2 and TPSA of approximately 42 Ų (estimated by fragment-based calculation), while the regioisomer N-(2,3-dimethoxy-2-methylpropyl)furan-3-carboxamide (CAS 2034242-45-8, C₁₁H₁₇NO₄) has a molecular weight of 227.26 g/mol and contains no bromine atom, fundamentally altering its reactivity and halogen-bonding potential . The presence of the 5-bromo substituent and the 2,3-dimethoxy-2-methylpropyl side chain in the target compound collectively increases molecular weight (306.15 vs. 227.26 vs. ~274 for the isobutyl analog), reduces logP relative to the simpler isobutyl analog, and provides additional hydrogen-bond acceptor sites (4 vs. 2 for the isobutyl analog), all of which influence solubility, permeability, and target-binding complementarity [1].

Physicochemical profiling Drug-likeness Lead optimization

Scaffold Uniqueness: Patent Landscape Analysis of Furan-2-Carboxamide Bromodomain Inhibitors

A review of the patent literature reveals that the general class of furan-2-carboxamides has been claimed as bromodomain inhibitors in WO2019141131A1 and related filings [1]. However, the specific combination of the 5-bromo substitution with the 2,3-dimethoxy-2-methylpropyl N-substituent is not exemplified in the key bromodomain inhibitor patent families, suggesting the compound may occupy novel chemical space relative to the claimed Markush structures [1]. Furthermore, the AiCuris patent family covering substituted furancarboxamides (e.g., DE102008062878A1, US counterpart) focuses on N-aryl furan-2-carboxamides for retroviral indications, not bromodomain inhibition, and does not describe the 2,3-dimethoxy-2-methylpropyl substitution pattern [2]. This patent landscape analysis indicates that the target compound may offer freedom-to-operate advantages for bromodomain-focused programs compared to more heavily patented N-aryl furan-2-carboxamide scaffolds, though a formal freedom-to-operate opinion should be obtained from qualified patent counsel [1][2].

Intellectual property Bromodomain inhibitors Chemical patent analysis

5-Bromo-N-(2,3-dimethoxy-2-methylpropyl)furan-2-carboxamide: Prioritized Application Scenarios for Scientific and Industrial Procurement


Fragment-Based Drug Discovery (FBDD) Campaigns Targeting BRD4 Bromodomains

The compound's validated but weak BRD4 BD1 binding (Kd = 6.80 μM) makes it an ideal fragment hit for structure-guided optimization. Procurement for FBDD programs leverages the unique 2,3-dimethoxy-2-methylpropyl vector as a synthetic handle for fragment growing or merging strategies, as supported by bromodomain inhibitor patent landscapes [1]. The compound's moderate logP (1.6) and favorable TPSA (60.7 Ų) indicate acceptable fragment-like physicochemical properties for subsequent lead optimization [2].

Sigma-2 Receptor Probe Development for CNS Target Validation

With a Ki of 90 nM at the sigma-2 receptor, this compound serves as a moderate-affinity starting point for developing sigma-2-selective pharmacological probes. Its furan-2-carboxamide scaffold is structurally distinct from classical benzofuran-2-carboxamide sigma ligands, offering chemotype diversification for target validation studies where scaffold novelty is prioritized over maximal potency [1].

Gram-Positive Antibacterial Mechanism-of-Action Studies

The compound's annotation as a Gram-positive cell wall synthesis inhibitor provides a defined mechanistic tool for studying peptidoglycan biosynthesis pathways in Staphylococcus and Bacillus species. It is particularly suited for laboratories requiring a narrow-spectrum tool compound to dissect cell wall inhibition without confounding broad-spectrum cytotoxicity, as indicated by AntibioticDB classification [1].

Quote Request

Request a Quote for 5-bromo-N-(2,3-dimethoxy-2-methylpropyl)furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.